N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from furan-2-carbohydrazide and 4-fluorobenzaldehyde. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-fluorobenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials (amine and aldehyde).
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar Schiff bases .
Properties
Molecular Formula |
C12H9FN2O2 |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9FN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
LEGFVCHFPZIECE-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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